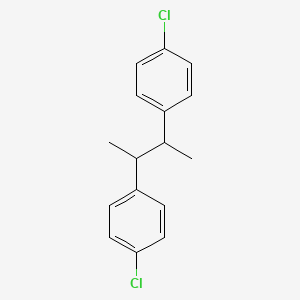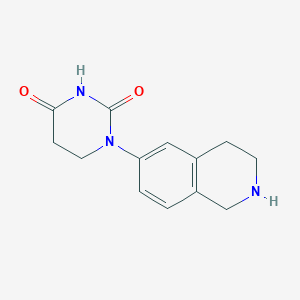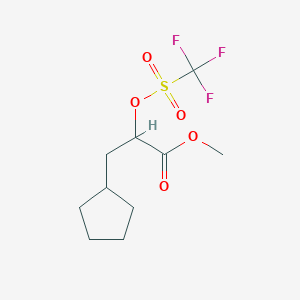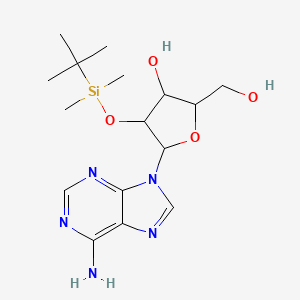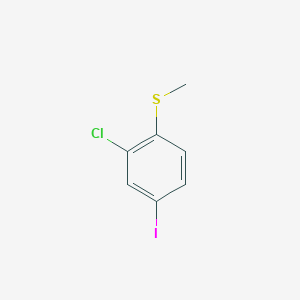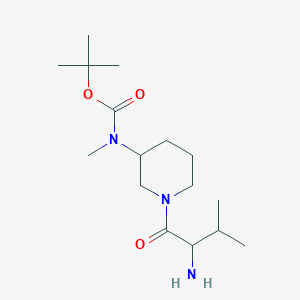![molecular formula C19H17NO4 B14777379 4,4-Dimethyl-3-(3-nitrophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B14777379.png)
4,4-Dimethyl-3-(3-nitrophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-3-(3-nitrophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one is a complex organic compound characterized by its unique spiro structure This compound features a naphthalene ring fused with an oxirane ring, along with a nitrophenyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-(3-nitrophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a naphthalene derivative, with an epoxide. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process. For example, the reaction may be carried out in the presence of potassium carbonate and acetone at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
4,4-Dimethyl-3-(3-nitrophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction can produce an amine derivative. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced .
科学的研究の応用
4,4-Dimethyl-3-(3-nitrophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure allows for the study of molecular interactions and biological pathways.
Medicine: The compound’s potential pharmacological properties are investigated for therapeutic applications.
Industry: It is used in the development of advanced materials and chemical processes
作用機序
The mechanism of action of 4,4-Dimethyl-3-(3-nitrophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one involves its interaction with specific molecular targets. The compound’s functional groups can form covalent or non-covalent bonds with target molecules, influencing their activity. For example, the nitrophenyl group may participate in redox reactions, while the oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates .
類似化合物との比較
Similar Compounds
Similar compounds to 4,4-Dimethyl-3-(3-nitrophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one include:
Spirooxiranes: Compounds with a spiro configuration and an oxirane ring.
Nitrophenyl Derivatives: Compounds containing a nitrophenyl group.
Naphthalene Derivatives: Compounds based on the naphthalene ring structure
Uniqueness
The uniqueness of 4,4-Dimethyl-3-(3-nitrophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one lies in its combination of functional groups and spiro configuration. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C19H17NO4 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC名 |
4,4-dimethyl-3-(3-nitrophenyl)spiro[3H-naphthalene-2,2'-oxirane]-1-one |
InChI |
InChI=1S/C19H17NO4/c1-18(2)15-9-4-3-8-14(15)17(21)19(11-24-19)16(18)12-6-5-7-13(10-12)20(22)23/h3-10,16H,11H2,1-2H3 |
InChIキー |
LUQKPDJKZIZICN-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C2(CO2)C(=O)C3=CC=CC=C31)C4=CC(=CC=C4)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


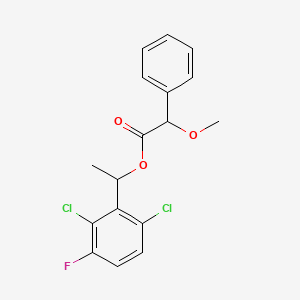
![(2S)-2-[(2S)-2-{2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-acetamido-3-(1H-imidazol-4-yl)propanamido]-3-(1H-indol-3-yl)propanamido]propanamido]-3-methylbutanamido]acetamido}-3-(1H-imidazol-4-yl)propanamido]-4-methylpentanamide](/img/structure/B14777317.png)
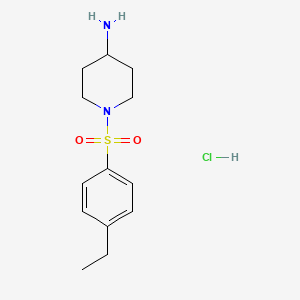
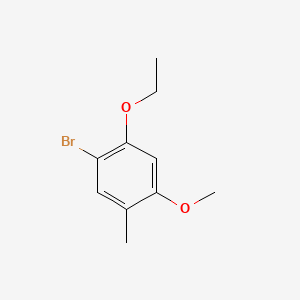
![2-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14777334.png)
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14777340.png)
